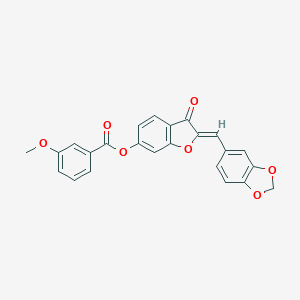![molecular formula C25H25N5O5 B357891 ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate CAS No. 848763-31-5](/img/structure/B357891.png)
ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
The synthesis of ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate involves several steps, including the formation of the triazatricyclo ring system and the introduction of the ethoxypropyl and pyridine-carbonylimino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.
Applications De Recherche Scientifique
ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
ethyl 1-(3-ethoxypropyl)-5-oxo-2-[(3-pyridinylcarbonyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
848763-31-5 |
|---|---|
Formule moléculaire |
C25H25N5O5 |
Poids moléculaire |
475.5g/mol |
Nom IUPAC |
ethyl 7-(3-ethoxypropyl)-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H25N5O5/c1-3-34-14-8-13-30-21-18(24(32)29-12-6-5-10-20(29)27-21)15-19(25(33)35-4-2)22(30)28-23(31)17-9-7-11-26-16-17/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
Clé InChI |
XNWAVXOFYMNWHM-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CN=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
SMILES canonique |
CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CN=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B357808.png)
![(2S,3R,8S)-N-(5-chloro-2-methoxyphenyl)-7'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide](/img/structure/B357809.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B357811.png)
![N-(3-imidazol-1-ylpropyl)-2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide](/img/structure/B357812.png)

![N-(2-methoxyethyl)-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B357815.png)
![N-(1H-indol-5-yl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B357819.png)
![7-hydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B357825.png)
![2-[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B357826.png)
![ethyl 4-[[(2S,3R,8S)-5'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carbonyl]amino]benzoate](/img/structure/B357828.png)
![2-[(4-allyl-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B357829.png)
![7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357830.png)
![2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]butan-1-ol](/img/structure/B357831.png)
![Ethyl 7-(3-ethoxypropyl)-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357835.png)
